2-(Ethylsulfonyl)-4-(trifluoromethyl)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

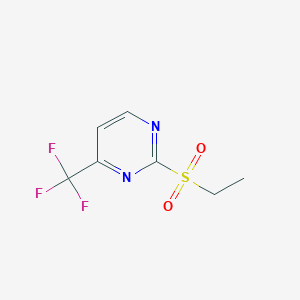

2-(Ethylsulfonyl)-4-(trifluoromethyl)pyrimidine is a heterocyclic compound characterized by the presence of a pyrimidine ring substituted with an ethylsulfonyl group at the 2-position and a trifluoromethyl group at the 4-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfonyl)-4-(trifluoromethyl)pyrimidine typically involves the introduction of the ethylsulfonyl and trifluoromethyl groups onto a pyrimidine ring. One common method involves the reaction of 2-chloro-4-(trifluoromethyl)pyrimidine with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Oxidation and Sulfonyl Group Reactivity

The ethylsulfonyl moiety participates in oxidation reactions. For example:

-

Sulfoxidation : Hydrogen peroxide (H₂O₂) in glacial acetic acid converts thioether intermediates to sulfoxides or sulfones, though direct oxidation of the ethylsulfonyl group is less common due to its already oxidized state .

Nucleophilic Substitution

The pyrimidine ring undergoes nucleophilic substitution at positions activated by the electron-withdrawing trifluoromethyl and sulfonyl groups:

Example : Reaction with 4-(iodomethyl)pyrimidines (6c–d ) under basic conditions yields O-alkylated derivatives like 4a–r , confirmed by NMR and HRMS .

Cross-Coupling Reactions

The phenyl group (if present in analogs) facilitates functionalization via palladium-catalyzed cross-coupling:

-

Suzuki-Miyaura Coupling : Boronic acids and Pd catalysts enable aryl-aryl bond formation.

Reduction Pathways

While the trifluoromethyl group is typically inert, selective reductions target other functionalities:

-

Sulfonyl Reduction : Limited data exists, but Pd/C with H₂ may reduce sulfonyl groups to thioethers in related compounds.

Reaction Optimization and Challenges

-

Chemoselectivity : Competing N-alkylation vs. O-alkylation is mitigated using sterically hindered bases (e.g., K₂CO₃) .

-

Stability : N-Alkylated products often decompose under standard conditions, favoring O-alkylation pathways .

Analytical Characterization

Products are characterized using:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its potential biological activities, particularly:

- Antimicrobial Activity : Studies have shown that it exhibits significant antimicrobial properties against various pathogens, including fungi such as Candida albicans and Aspergillus niger .

- Anticancer Properties : In vitro studies indicate that derivatives of this compound can inhibit cancer cell proliferation, showing promise against various cancer types .

- Anti-inflammatory Effects : It has been identified as a selective inhibitor of cyclooxygenase-2 (COX-2), which plays a crucial role in inflammatory processes. The compound's IC50 value for COX-2 inhibition was reported at approximately 1.5 µM .

Drug Development

The compound serves as a building block in the synthesis of more complex molecules aimed at targeting specific biological pathways. Its ability to interact with various biological targets makes it suitable for the development of new therapeutic agents .

Agrochemicals

Due to its stability and biological activity, 2-(Ethylsulfonyl)-4-(trifluoromethyl)pyrimidine is also explored in the formulation of agrochemicals such as pesticides and herbicides . Its efficacy in modulating plant growth and pest resistance has been documented.

Case Study 1: Glucose Metabolism Modulation

In a preclinical study involving diabetic rats, administration of the compound improved glucose tolerance and insulin sensitivity. This effect was attributed to enhanced activation of GLP-1 receptors, indicating potential applications in diabetes management .

Case Study 2: Antifungal Activity

A series of pyrimidine derivatives were tested for antifungal properties against Candida albicans and Aspergillus niger. Results indicated significant antifungal activity with minimum inhibitory concentrations comparable to standard antifungal agents .

Wirkmechanismus

The mechanism by which 2-(Ethylsulfonyl)-4-(trifluoromethyl)pyrimidine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, while the ethylsulfonyl group can influence its reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(Methylsulfonyl)-4-(trifluoromethyl)pyrimidine

- 2-(Ethylsulfonyl)-5-(trifluoromethyl)pyrimidine

- 2-(Ethylsulfonyl)-4-(difluoromethyl)pyrimidine

Uniqueness

2-(Ethylsulfonyl)-4-(trifluoromethyl)pyrimidine is unique due to the specific combination of the ethylsulfonyl and trifluoromethyl groups on the pyrimidine ring. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications, particularly in drug development and materials science.

Biologische Aktivität

2-(Ethylsulfonyl)-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring with an ethylsulfonyl group at the 2-position and a trifluoromethyl group at the 4-position. This unique structure contributes to its physicochemical properties, enhancing lipophilicity and metabolic stability, which are advantageous in drug development.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈F₃N₃O₂S |

| Molecular Weight | 240.21 g/mol |

| Chemical Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity and stability in biological systems, while the ethylsulfonyl moiety may influence reactivity and selectivity towards specific targets.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties , particularly against Gram-positive bacteria. A study demonstrated that derivatives of trifluoromethyl pyrimidines displayed significant activity against Mycobacterium tuberculosis, with some compounds achieving a minimum inhibitory concentration (MIC) as low as 4.9 μM without cytotoxicity to mammalian cells .

Anticancer Activity

The compound has also been evaluated for its anticancer potential . A series of studies focused on pyrimidine derivatives have shown promising results against various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer). For instance, some derivatives demonstrated effective growth inhibition at concentrations around 5 µg/mL, although they were less potent than established chemotherapeutics like doxorubicin .

Case Studies and Research Findings

- Antimicrobial Efficacy : In a comparative study of various trifluoromethyl pyrimidines, this compound showed superior activity against certain strains of bacteria, particularly those resistant to conventional antibiotics .

- Cytotoxicity Assessment : The cytotoxic effects of this compound were evaluated using the MTT assay across different cancer cell lines. The results indicated that while some derivatives exhibited significant anticancer activity, they also showed varying degrees of cytotoxicity towards non-cancerous cells, emphasizing the need for further optimization .

- Insecticidal Properties : Beyond its antimicrobial and anticancer activities, this compound has also been tested for insecticidal properties against pests like Spodoptera frugiperda. Certain derivatives demonstrated notable efficacy, suggesting potential applications in agrochemical formulations .

Eigenschaften

IUPAC Name |

2-ethylsulfonyl-4-(trifluoromethyl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O2S/c1-2-15(13,14)6-11-4-3-5(12-6)7(8,9)10/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTZBCPRYNJKRIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NC=CC(=N1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.